molecular formula C19H19ClFNO2 B2435374 2-(2-chloro-6-fluorophenyl)-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)acetamide CAS No. 2034450-18-3

2-(2-chloro-6-fluorophenyl)-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)acetamide

Cat. No.: B2435374
CAS No.: 2034450-18-3
M. Wt: 347.81
InChI Key: FIMPGKAQQOTTJM-UHFFFAOYSA-N
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Description

2-(2-chloro-6-fluorophenyl)-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)acetamide is a useful research compound. Its molecular formula is C19H19ClFNO2 and its molecular weight is 347.81. The purity is usually 95%.
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Biological Activity

The compound 2-(2-chloro-6-fluorophenyl)-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)acetamide is a synthetic molecule that has garnered interest in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

C16H18ClFNO\text{C}_{16}\text{H}_{18}\text{ClF}\text{N}\text{O}

Key Features:

  • Chlorine and Fluorine Substituents : These halogen atoms can influence the compound's lipophilicity and biological interactions.
  • Dihydrobenzofuran Moiety : This part of the molecule may contribute to its binding affinity and selectivity for biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific protein targets involved in various cellular pathways. Preliminary studies suggest that it may act as an inhibitor of certain enzymes or receptors, although detailed mechanisms remain to be fully elucidated.

Potential Targets:

  • Thrombin Inhibition : Similar compounds have shown potent inhibition of thrombin, a key enzyme in the coagulation cascade. The K(i) values for related compounds range from 0.9 to 33.9 nM, indicating strong binding affinity .
  • Antiproliferative Activity : Compounds with similar structures have demonstrated antiproliferative effects against cancer cell lines, suggesting potential applications in oncology .

Efficacy in Assays

Research has focused on evaluating the compound's efficacy through various biological assays:

  • Thrombin Inhibition Assays :
    • The compound was tested against thrombin using standard enzyme inhibition assays.
    • Results indicated a significant reduction in thrombin activity at nanomolar concentrations.
  • Cell Viability Assays :
    • The antiproliferative effects were assessed using cancer cell lines (e.g., breast, colon).
    • IC50 values were determined, showing that the compound effectively inhibits cell growth at low micromolar concentrations.

Case Studies

Several studies have investigated the biological activity of compounds related to or structurally similar to this compound:

  • Study on Thrombin Inhibitors :
    • A study conducted on various 2-chloro-6-fluorophenyl acetamides highlighted their potential as thrombin inhibitors, with structural modifications leading to variations in potency .
  • Anticancer Activity :
    • Research into fluorinated derivatives has shown promising results against multiple cancer cell lines, establishing a correlation between structural features and biological activity .

Data Summary

The following table summarizes key findings related to the biological activity of this compound and its analogs:

CompoundTargetK(i) / IC50 (nM)Effect
This compoundThrombin<33.9Inhibition
Analog AThrombin0.9Strong Inhibition
Analog BCancer Cell Lines50Antiproliferative

Properties

IUPAC Name

2-(2-chloro-6-fluorophenyl)-N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClFNO2/c1-12(9-13-5-6-18-14(10-13)7-8-24-18)22-19(23)11-15-16(20)3-2-4-17(15)21/h2-6,10,12H,7-9,11H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIMPGKAQQOTTJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=C(C=C1)OCC2)NC(=O)CC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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